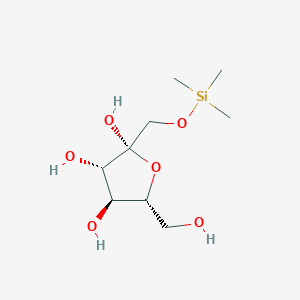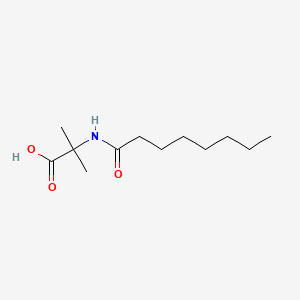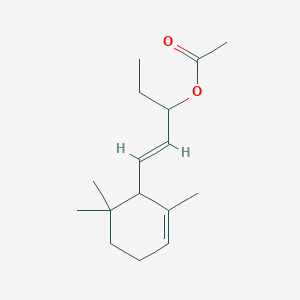
Alpha iso-methyl ionyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha iso-methyl ionyl acetate is an acetate ester resulting from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol. It is commonly used as a flavoring agent due to its pleasant scent and taste .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha iso-methyl ionyl acetate involves a cross-aldol condensation of citral with methyl ethyl ketone. This reaction requires high temperatures and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot method with step-by-step addition of different catalysts. This method is efficient, consuming fewer reaction catalysts and producing less waste. The reaction temperatures for preparing pseudo-methyl ionone range from -10°C to 85°C, while for alpha iso-methyl ionone, the temperatures range from 80°C to 130°C .
Análisis De Reacciones Químicas
Types of Reactions
Alpha iso-methyl ionyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Aplicaciones Científicas De Investigación
Alpha iso-methyl ionyl acetate has a wide range of scientific research applications:
Chemistry: Used as a flavoring agent in food chemistry to enhance taste and aroma.
Biology: Identified as a human and plant metabolite, playing roles in various metabolic pathways.
Medicine: Studied for its potential therapeutic effects due to its pleasant scent and flavor.
Mecanismo De Acción
The mechanism by which alpha iso-methyl ionyl acetate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its pleasant scent. The molecular targets include olfactory receptors in the nasal epithelium, which activate specific signaling pathways upon binding with the compound .
Comparación Con Compuestos Similares
Alpha iso-methyl ionyl acetate is similar to other acetate esters and sesquiterpenoids. Some similar compounds include:
Methyl ionone: An isomer of this compound with similar fragrance properties.
Alpha isomethyl ionone: Another isomer with a slightly different structure but similar applications in the fragrance industry.
This compound is unique due to its specific structure, which imparts a distinct scent and flavor profile, making it highly valued in the flavoring and fragrance industries.
Propiedades
Fórmula molecular |
C16H26O2 |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(18-13(3)17)9-10-15-12(2)8-7-11-16(15,4)5/h8-10,14-15H,6-7,11H2,1-5H3/b10-9+ |
Clave InChI |
YLDFUDZJFRBNRS-MDZDMXLPSA-N |
SMILES isomérico |
CCC(/C=C/C1C(=CCCC1(C)C)C)OC(=O)C |
SMILES canónico |
CCC(C=CC1C(=CCCC1(C)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


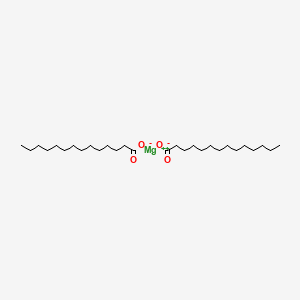
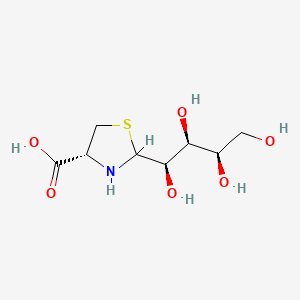
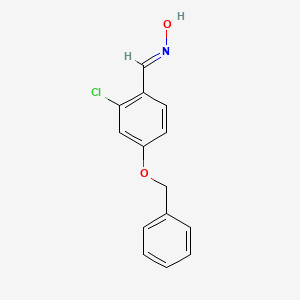


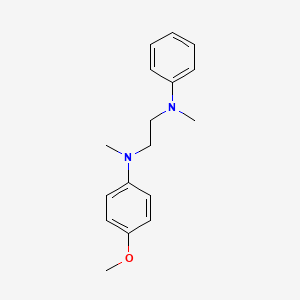
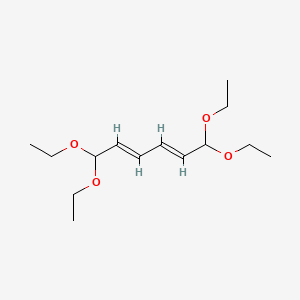

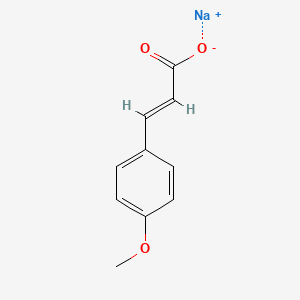
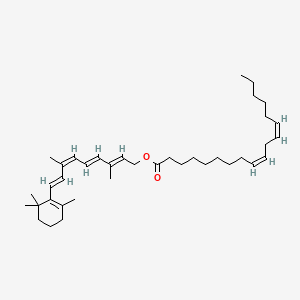
![5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypyrano[2,3-h]chromen-4-one](/img/structure/B13832842.png)
